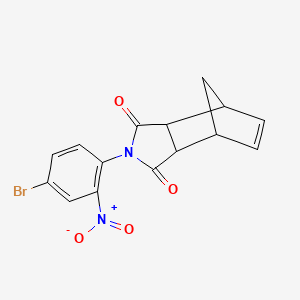

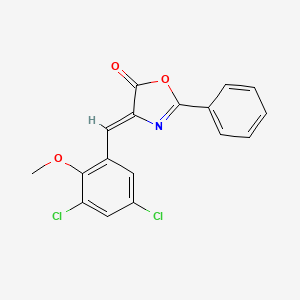

![molecular formula C21H22ClN3O3 B11698514 (4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]pyrazolidine-3,5-dione](/img/structure/B11698514.png)

(4Z)-1-(3-chloro-4-methylphenyl)-4-[4-(diethylamino)-2-hydroxybenzylidene]pyrazolidine-3,5-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(4Z)-1-(3-Chlor-4-methylphenyl)-4-[4-(Diethylamino)-2-hydroxybenzyliden]pyrazolidin-3,5-dion ist eine komplexe organische Verbindung, die für ihre einzigartige chemische Struktur und ihre potenziellen Anwendungen in verschiedenen wissenschaftlichen Bereichen bekannt ist. Diese Verbindung verfügt über einen Pyrazolidin-3,5-dion-Kern mit einem Benzyliden-Substituenten, was sie zu einem interessanten Forschungsobjekt in der organischen Chemie und Pharmakologie macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von (4Z)-1-(3-Chlor-4-methylphenyl)-4-[4-(Diethylamino)-2-hydroxybenzyliden]pyrazolidin-3,5-dion umfasst typischerweise mehrere Schritte, beginnend mit leicht verfügbaren Vorläufern. Die wichtigsten Schritte umfassen:

Bildung des Pyrazolidin-3,5-dion-Kerns: Dies kann durch Cyclisierung geeigneter Hydrazinderivate mit Diketonen unter sauren oder basischen Bedingungen erreicht werden.

Einführung des Benzyliden-Substituenten: Dieser Schritt beinhaltet die Kondensation des Pyrazolidin-3,5-dion-Kerns mit 4-(Diethylamino)-2-hydroxybenzaldehyd unter basischen Bedingungen, um die Benzyliden-Bindung zu bilden.

Chlorierung und Methylierung: Die letzten Schritte umfassen die selektive Chlorierung und Methylierung des Phenylrings, um die gewünschte Verbindung zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Kosteneffizienz und Umweltaspekten liegt. Techniken wie kontinuierliche Fließsynthese und die Anwendung von Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz und Nachhaltigkeit des Produktionsprozesses zu verbessern.

Analyse Chemischer Reaktionen

Reaktionstypen

(4Z)-1-(3-Chlor-4-methylphenyl)-4-[4-(Diethylamino)-2-hydroxybenzyliden]pyrazolidin-3,5-dion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Reagenzien wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können mit Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Reduktion der Benzylidengruppe zu einer Benzylgruppe führt.

Substitution: Die Chlor- und Diethylaminogruppen können nucleophile Substitutionsreaktionen mit geeigneten Nucleophilen eingehen, was zur Bildung substituierter Derivate führt.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.

Substitution: Nucleophile wie Amine, Thiole oder Alkoxide, typischerweise unter basischen oder neutralen Bedingungen.

Hauptprodukte

Wissenschaftliche Forschungsanwendungen

(4Z)-1-(3-Chlor-4-methylphenyl)-4-[4-(Diethylamino)-2-hydroxybenzyliden]pyrazolidin-3,5-dion hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen eingesetzt.

Biologie: Untersucht auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.

Medizin: Erforscht als potenzielles Therapeutikum für verschiedene Krankheiten aufgrund seiner einzigartigen chemischen Struktur und biologischen Aktivitäten.

Industrie: Wird bei der Entwicklung neuer Materialien wie Polymeren und Beschichtungen eingesetzt, aufgrund seiner chemischen Reaktivität und Stabilität.

Wirkmechanismus

Der Wirkmechanismus von (4Z)-1-(3-Chlor-4-methylphenyl)-4-[4-(Diethylamino)-2-hydroxybenzyliden]pyrazolidin-3,5-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann ihre Wirkungen ausüben durch:

Bindung an Enzyme oder Rezeptoren: Modulation ihrer Aktivität und Auslösung nachgeschalteter biologischer Effekte.

Interaktion mit zellulären Signalwegen: Beeinflussung von Prozessen wie Zellsignalisierung, Genexpression und Stoffwechselwegen.

Wissenschaftliche Forschungsanwendungen

(4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE has several scientific research applications, including:

Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE include other pyrazolidine-3,5-dione derivatives and compounds with similar substituent groups, such as dichloroanilines and steviol glycosides .

Uniqueness

The uniqueness of (4Z)-1-(3-CHLORO-4-METHYLPHENYL)-4-{[4-(DIETHYLAMINO)-2-HYDROXYPHENYL]METHYLIDENE}PYRAZOLIDINE-3,5-DIONE lies in its specific combination of substituent groups and its potential for diverse applications in various scientific fields. This compound’s unique structure allows it to interact with different molecular targets and exhibit a range of chemical and biological activities.

Eigenschaften

Molekularformel |

C21H22ClN3O3 |

|---|---|

Molekulargewicht |

399.9 g/mol |

IUPAC-Name |

(4Z)-1-(3-chloro-4-methylphenyl)-4-[[4-(diethylamino)-2-hydroxyphenyl]methylidene]pyrazolidine-3,5-dione |

InChI |

InChI=1S/C21H22ClN3O3/c1-4-24(5-2)15-9-7-14(19(26)12-15)10-17-20(27)23-25(21(17)28)16-8-6-13(3)18(22)11-16/h6-12,26H,4-5H2,1-3H3,(H,23,27)/b17-10- |

InChI-Schlüssel |

FZGBEUAERNFIJU-YVLHZVERSA-N |

Isomerische SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=C\2/C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)O |

Kanonische SMILES |

CCN(CC)C1=CC(=C(C=C1)C=C2C(=O)NN(C2=O)C3=CC(=C(C=C3)C)Cl)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

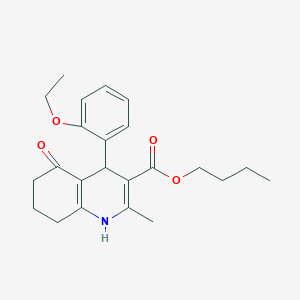

![3-Chloro-N'-{3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-YL]propanoyl}benzohydrazide](/img/structure/B11698448.png)

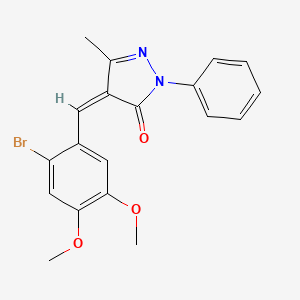

![(5Z)-3-(3-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11698455.png)

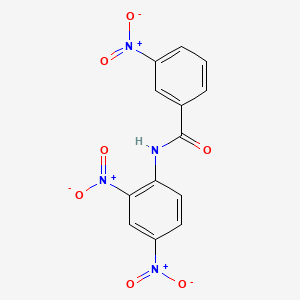

![(5E)-2-anilino-5-[[3-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B11698466.png)

![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B11698474.png)

![3-[(4-Ethoxyphenyl)carbamoyl]-4-phenylpentanoic acid](/img/structure/B11698486.png)

![(2Z,5Z)-5-[3-bromo-4-(prop-2-en-1-yloxy)benzylidene]-2-[(3,5-dimethylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B11698500.png)

![N'-[(3Z)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiophene-2-carbohydrazide](/img/structure/B11698509.png)

![(5E)-3-benzyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11698513.png)

![N,N-dibenzyl-3-bromo-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11698517.png)